Muramine
Description
Historical Discovery and Initial Isolation from Natural Sources
The study of Muramine is intrinsically linked to its discovery and isolation from natural botanical sources. This alkaloid has been identified and isolated from a variety of plants, primarily within the Papaveraceae family. Noteworthy sources include the rhizome of Corydalis decumbens and the aerial parts of Papaver nudicaule. wikipedia.org this compound has also been reported in other species such as Argemone squarrosa, Glaucium vitellinum, Glaucium pulchrum, Corydalis pallida, Papaver croceum, Papaver kerneri, and Papaver tatricum. wikipedia.orgmpg.denih.gov Its isolation from these diverse plant sources often occurs alongside other alkaloids, highlighting the complex metabolic pathways within these organisms. wikipedia.org
Classification within Alkaloid Chemistry
This compound is firmly classified as an alkaloid, a broad group of naturally occurring organic compounds typically containing basic nitrogen atoms. wikipedia.orgmpg.denih.govnih.gov Alkaloids are known for their diverse structures and often significant biological activities. This compound is further categorized based on its specific chemical structure. It is identified as a tertiary amino compound, indicating the bonding arrangement of the nitrogen atom within the molecule. wikipedia.org
This compound is associated with the protopine (B1679745) alkaloid structural class. wikipedia.org Protopine alkaloids represent a specific group of alkaloids characterized by a distinct 10-membered ring system. This compound is explicitly referred to as a protopine-type alkaloid in some chemical literature. Its presence alongside other protopine alkaloids in plants like Papaver nudicaule underscores this classification and suggests potential shared biosynthetic origins or functional relationships within the plant.
A key structural classification for this compound is that of a dibenzazecine alkaloid. wikipedia.orgmpg.denih.govnih.govuni.lu This classification precisely describes the core heterocyclic ring system of this compound, which consists of a 10-membered azecine ring fused with two benzene (B151609) rings. Specifically, this compound is described as a 5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one structure, substituted with methyl and methoxy (B1213986) groups at defined positions. wikipedia.orgmpg.de This structural framework is central to understanding its chemical behavior and its relationship to other alkaloids within this class.
Protopine Alkaloid Structural Class
Dual Identity in Research: Plant Metabolite and Synthetic Chemical Probe
This compound holds a dual identity in chemical research, recognized both as a naturally occurring plant metabolite and, in certain contexts, as a synthetic chemical probe. Its well-established role as a plant metabolite is evident from its isolation from various plant species, where it is a product of the plant's metabolic processes. wikipedia.orgmpg.de Plant metabolites are integral to plant life, serving various ecological and physiological functions. wikipedia.org
Beyond its natural occurrence, a compound named "this compound" has been described in the context of synthetic applications, particularly as a biochemical tool or synthetic compound utilized in the study of bacterial peptidoglycan synthesis. In this application, it functions as a fluorescent probe to visualize and analyze bacterial cell wall assembly. While the CAS number associated with this synthetic probe application aligns with that of the plant alkaloid this compound (2292-20-8), suggesting it may be the same compound used in a different research context or a closely related synthetic analog, its primary and widely documented identity in chemical research is as a plant-derived alkaloid. wikipedia.orgmpg.denih.govnih.gov Research involving synthetic probes in plant metabolism typically refers to the use of chemically synthesized molecules to investigate plant biosynthetic pathways, which is a broader area of study.
This compound is a dibenzazecine alkaloid with the molecular formula C₂₂H₂₇NO₅. nih.govuni.lu It is found in plants such as Corydalis pallida and Papaver nudicaule. nih.gov Structurally, it is described as a 5,7,8,14-tetrahydrodibenzo[c,g]azecin-13(6H)-one substituted with a methyl group at position 6 and methoxy groups at positions 3, 4, 10, and 11. nih.gov The elucidation of its chemical structure relies heavily on comprehensive spectroscopic analysis. ebi.ac.uk
Comprehensive Structural Elucidation and Spectroscopic Characterization of this compound
The determination of the precise chemical structure of this compound involves the application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govrsc.orgresearchgate.net These methods provide complementary information about the molecular framework, connectivity of atoms, and functional groups present in the compound. researchgate.netchemrxiv.org
Methodological Approaches for Structural Determination
Structural determination of organic compounds like this compound typically employs a combination of spectroscopic techniques. nd.edu NMR spectroscopy is crucial for mapping the carbon-hydrogen framework and identifying the spatial arrangement of atoms, while mass spectrometry provides information about the molecular weight and fragmentation patterns, aiding in the confirmation of the molecular formula and the identification of substructures. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Assignment
NMR spectroscopy is a powerful tool for the complete assignment of a molecule's structure by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C. nih.govrsc.orgresearchgate.netchemrxiv.org The chemical shifts, multiplicities, and coupling constants observed in NMR spectra provide detailed insights into the electronic environment and connectivity of individual atoms within the this compound molecule. rsc.orgmdpi.com
One-dimensional NMR experiments, such as ¹H NMR and ¹³C NMR, are fundamental in structural elucidation. rsc.orgresearchgate.net The ¹H NMR spectrum reveals the different types of protons in the molecule, their relative numbers (integration), and their coupling interactions with neighboring protons (multiplicity and coupling constants). rsc.orgmdpi.com The chemical shifts of proton signals are indicative of their electronic environment, providing information about the presence of functional groups like aromatic rings and methoxy groups in this compound. nih.govrsc.org
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.orgresearchgate.netmdpi.com Each unique carbon atom in the structure typically gives rise to a distinct signal. mdpi.com The chemical shifts in the ¹³C NMR spectrum are particularly useful for identifying different types of carbon atoms, such as those in aromatic rings, carbonyl groups, and methyl or methylene (B1212753) groups. rsc.orgmdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH₃, CH₂, CH, and quaternary carbons. mdpi.com
While specific, detailed 1D NMR data for this compound (chemical shifts, multiplicities, coupling constants) were not extensively available in the immediate search results beyond general mentions of its use nih.govrsc.orgresearchgate.net, the PubChem entry indicates the availability of 1D NMR spectra, including ¹³C NMR data recorded on a Bruker HX-90 instrument. nih.gov
Two-dimensional NMR experiments provide correlation information between different nuclei, which is essential for establishing connectivity and confirming structural fragments. researchgate.netsdsu.eduyoutube.comcolumbia.edu
COSY (COrrelation SpectroscopY): The ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com This helps in tracing proton spin systems within the molecule. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond correlations). sdsu.educolumbia.edu This experiment is invaluable for assigning carbon signals based on the known assignments of their directly bonded protons. sdsu.educolumbia.edu Edited HSQC can further distinguish between CH/CH₃ and CH₂ groups based on the phase of the signals. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals long-range correlations between protons and carbon atoms, typically separated by two to four bonds. sdsu.educolumbia.edu This is particularly useful for establishing connectivity across quaternary carbons and between different structural fragments, providing crucial information for assembling the complete molecular structure of this compound. sdsu.educolumbia.edu The intensity of HMBC cross-peaks depends on the magnitude of the long-range coupling constants. columbia.edu
Although specific 2D NMR data for this compound were not detailed in the search results, these techniques are standardly applied in the comprehensive spectroscopic analysis mentioned for its structure elucidation. ebi.ac.ukresearchgate.net
Computational methods for NMR prediction have become increasingly valuable tools in structural elucidation. researchgate.netnih.govphcogj.comyokohama-cu.ac.jpgithub.io These methods can predict NMR chemical shifts based on a proposed molecular structure, allowing experimental data to be compared with predicted values. nih.govresearchgate.netnmrium.org This comparison can help confirm a proposed structure or differentiate between possible isomers. chemrxiv.orgnih.gov
Computational NMR prediction often involves quantum chemistry calculations to determine magnetic shielding tensors, which are then converted to chemical shifts. github.iorsc.org The accuracy of these predictions can be influenced by factors such as the level of theory used, the basis set, and the consideration of solvent effects and conformational flexibility. github.iogithub.io Comparing experimental NMR data with computationally predicted spectra can significantly aid in the assignment of signals and validation of the elucidated structure. chemrxiv.orgnih.gov
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which is essential for determining the molecular weight and formula, as well as gaining insights into the molecule's fragmentation pathways. nih.govrsc.orgresearchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) is particularly important as it provides very accurate measurements of the mass-to-charge ratio, often to several decimal places. nih.govmdpi.com This high accuracy allows for the determination of the elemental composition of the molecular ion and its fragments, which is crucial for confirming the molecular formula of this compound (C₂₂H₂₇NO₅). nih.govuni.lunih.govmdpi.com
HRMS analysis of this compound would typically show a molecular ion peak corresponding to its protonated or deprotonated form, depending on the ionization mode used (e.g., ESI). nih.gov The exact mass obtained from HRMS can be compared to the calculated exact mass for the proposed molecular formula to confirm its validity. nih.govuni.lu
While specific HRMS fragmentation data for this compound were not detailed in the immediate search results, the technique is routinely applied in the structural characterization of natural products like alkaloids. ebi.ac.uknih.govmdpi.com PubChem lists computed properties for this compound, including its monoisotopic mass (385.18893 Da), which would be a key value to match with experimental HRMS data. uni.lu Predicted collision cross-section values for various adducts are also available, which can be used in conjunction with ion mobility-mass spectrometry. uni.lu
Table 1: Computed Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C₂₂H₂₇NO₅ | - | PubChem nih.govuni.lu |
| Molecular Weight | 385.5 | g/mol | PubChem nih.govuni.lu |
| Monoisotopic Mass | 385.18893 | Da | PubChem uni.lu |
Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 386.19621 | 189.3 | PubChem uni.lu |
| [M+Na]⁺ | 408.17815 | 203.2 | PubChem uni.lu |
| [M+NH₄]⁺ | 403.22275 | 195.3 | PubChem uni.lu |
| [M+K]⁺ | 424.15209 | 195.8 | PubChem uni.lu |
| [M-H]⁻ | 384.18165 | 191.7 | PubChem uni.lu |
| [M+Na-2H]⁻ | 406.16360 | 192.9 | PubChem uni.lu |
| [M]⁺ | 385.18838 | 191.8 | PubChem uni.lu |
| [M]⁻ | 385.18948 | 191.8 | PubChem uni.lu |
Structure
2D Structure
3D Structure
Properties
CAS No. |
2292-20-8 |
|---|---|
Molecular Formula |
C22H27NO5 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
3,4,10,11-tetramethoxy-6-methyl-5,7,8,14-tetrahydrobenzo[e][2]benzazecin-13-one |
InChI |
InChI=1S/C22H27NO5/c1-23-9-8-15-11-20(26-3)21(27-4)12-16(15)18(24)10-14-6-7-19(25-2)22(28-5)17(14)13-23/h6-7,11-12H,8-10,13H2,1-5H3 |
InChI Key |
HUIJAZQRYSCNED-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C(=O)CC3=C(C1)C(=C(C=C3)OC)OC)OC)OC |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Spectroscopic Characterization of Muramine
Methodological Approaches for Structural Determination
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass Spectral Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. currenta.demdpi.com High-resolution mass spectrometry can accurately determine the mass of the molecule, allowing for the confident assignment of a molecular formula. currenta.demdpi.com Fragmentation of the molecule, induced through methods like electron ionization (EI) or electrospray ionization (ESI) followed by collision-induced dissociation (CID) in tandem MS (MS/MS), yields characteristic fragment ions. currenta.demdpi.comnih.gov The masses and abundances of these fragment ions provide a "fingerprint" that can be used to deduce the connectivity of atoms and the presence of specific substructures within the molecule. libretexts.org
For Muramine, analysis of its mass spectral fragmentation pattern is crucial for confirming its proposed structure. Studies on isoquinoline (B145761) alkaloids, including this compound, have shown characteristic fragmentation pathways related to their core skeletons. researchgate.net The fragmentation pattern of this compound (identified as compound 22 in one study) has been analyzed in the context of related alkaloids like protopine (B1679745) and allocryptopine, indicating a shared structural basis. researchgate.net The specific fragment ions observed and their relative intensities provide evidence supporting the presence of the dibenzazecine ring system and the positions of its substituents. For instance, the loss of specific neutral fragments corresponding to methoxy (B1213986) groups or parts of the alicyclic ring system would be indicative of their presence and location on the this compound skeleton.
Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. vscht.czlibretexts.org Different functional groups absorb infrared radiation at characteristic frequencies, resulting in distinctive bands in the IR spectrum. vscht.czlibretexts.org The IR spectrum of this compound provides key information about the types of bonds and functional groups within its structure.
Based on the known structure of this compound as a dibenzazecine alkaloid with methoxy and carbonyl functionalities, specific absorption bands would be expected in its IR spectrum. nih.gov For example, the presence of carbonyl groups (C=O) in the lactam ring is typically indicated by a strong absorption band in the region of 1630-1750 cm⁻¹. libretexts.orglibretexts.org Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹, while aliphatic C-H stretches appear below 3000 cm⁻¹. vscht.czlibretexts.org C-O stretching vibrations from the methoxy groups would also contribute to the spectrum, usually appearing in the region of 1000-1300 cm⁻¹. libretexts.org The IR spectrum of this compound, available in databases like SpectraBase, would show these characteristic absorption bands, confirming the presence of these functional groups in the molecule. nih.gov
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectral Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores. azooptics.comtechnologynetworks.com The UV-Vis spectrum shows the absorbance of light as a function of wavelength. azooptics.comresearchgate.net Molecules with conjugated double bonds or aromatic rings typically exhibit absorption bands in the UV or visible region of the spectrum. azooptics.commsu.edu The wavelength of maximum absorbance (λmax) and the intensity of the absorption bands (molar absorptivity, ε) are characteristic of specific chromophores. azooptics.comresearchgate.net
X-ray Crystallography for Solid-State Structure Confirmation (if applicable to this compound or its derivatives)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern produced when X-rays interact with a crystal, crystallographers can generate an electron density map from which the positions of atoms and their connectivity can be determined with high accuracy. wikipedia.org This technique provides bond lengths, bond angles, and conformational information, offering unambiguous confirmation of a proposed molecular structure. wikipedia.org
While direct information on the X-ray crystal structure of this compound itself was not definitively found in the immediate search results, X-ray crystallography has been applied to the structural elucidation of related compounds, including other alkaloids and their derivatives. molaid.comnih.gov If this compound can be obtained in a crystalline form, X-ray crystallography would be the ideal method to confirm its solid-state structure, including the conformation of the flexible dibenzazecine ring system and the precise spatial orientation of the substituents. The application of X-ray crystallography to this compound or one of its stable derivatives would provide invaluable data for validating the structural information obtained from spectroscopic methods. molaid.com
Confirmation of the Protopine Skeleton and Substituent Locations
This compound is identified as a dibenzazecine alkaloid with a structure closely related to the protopine skeleton. nih.govresearchgate.net The protopine alkaloids are characterized by a ten-membered ring system containing a nitrogen atom and a carbonyl group, fused to two aromatic rings. The structural elucidation of this compound, particularly through mass spectrometry, supports its classification within this group. researchgate.net
The mass spectral fragmentation patterns of this compound and other protopine-type alkaloids exhibit similarities arising from the common dibenzazecine core. researchgate.net Specific fragmentation pathways observed in the MS/MS spectrum of this compound are consistent with the known cleavage patterns of the protopine skeleton, confirming the presence of this fundamental structural unit. researchgate.net Furthermore, the precise locations of the substituents – a methyl group at position 6 and methoxy groups at positions 3, 4, 10, and 11 – are determined through a combination of spectroscopic data, including potentially NMR (though not explicitly detailed in the provided snippets for this compound) and the fragmentation analysis in mass spectrometry. nih.govresearchgate.net The synthesis or isolation of this compound and comparison of its spectroscopic data with known protopine alkaloids and their derivatives further solidify the confirmation of its skeleton and substituent positions.
Stereochemical Investigations and Optical Activity
Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is an important aspect of characterizing a chemical compound. Optical activity, the ability of a compound to rotate plane-polarized light, is a key indicator of chirality. numberanalytics.compressbooks.pub Chirality arises from the presence of a stereogenic center or a chiral axis or plane, rendering the molecule non-superimposable on its mirror image. numberanalytics.comiitk.ac.in
Biosynthesis in Natural Systems and Chemical Synthesis Methodologies of Muramine
Elucidation of Biosynthetic Pathways in Plant Species
Muramine belongs to the class of isoquinoline (B145761) alkaloids, a diverse group of metabolites predominantly found in plants, particularly in families like Papaveraceae, Ranunculaceae, and Berberidaceae. researchgate.netnih.govwikipedia.orgmycollegevcampus.com The biosynthesis of isoquinoline alkaloids generally originates from the primary metabolite L-tyrosine. researchgate.netnih.goveolss.net
Precursor Incorporation Studies within Isoquinoline Alkaloid Biosynthesis
Studies investigating the biosynthesis of isoquinoline alkaloids have often utilized radioactively labeled precursors and intact whole plants or cell cultures. While low incorporation rates can be a challenge, these studies have provided insights into the biogenetic pathways. researchgate.net For instance, in studies related to alpinigenine biosynthesis, this compound-[8-¹⁴C] was efficiently incorporated into alpinigenine. researchgate.netresearchgate.net This suggests that this compound is a potential intermediate in the biosynthetic routes of certain alkaloids in plants like Corydalis species. researchgate.netresearchgate.net Experiments using structurally different precursors, not typically utilized for normal alkaloid formation, have also been conducted to examine the specificity of alkaloid metabolism in whole plants. researchgate.netresearchgate.net Tracer dilution techniques have been applied to confirm the presence of established intermediates in the plant. researchgate.netresearchgate.net
Enzymatic Steps and Regulation in this compound Formation
While the general pathway for isoquinoline alkaloid biosynthesis starting from L-tyrosine is understood at the enzyme level, specific enzymatic steps and their regulation leading directly to this compound formation are not extensively detailed in the provided search results. The biosynthesis of (S)-reticuline, a crucial intermediate for many isoquinoline alkaloids, from L-tyrosine has been fully elucidated enzymatically. researchgate.net However, the subsequent enzymatic transformations that specifically yield this compound from intermediates like (S)-reticuline or related compounds require further detailed enzymatic studies. Research has characterized enzymes involved in other branches of isoquinoline alkaloid biosynthesis, such as those leading to berberine (B55584) or macarpine, providing examples of the complexity and compartmentalization of these pathways within plant cells. researchgate.netresearchgate.net Enzymes attract substrates to their active site, catalyze the reaction, and release products, often forming enzyme-substrate complexes. britannica.com The regulation of these enzymatic steps can involve mechanisms like allosteric activation and inhibition. britannica.com
Chemical Synthesis of this compound and Related Benzazecine Derivatives
Chemical synthesis provides alternative routes to access this compound and its analogues, offering control over structure and enabling the creation of derivatives not found in nature. This compound is a dibenzazecine alkaloid, characterized by its 10-membered ring system. nih.govontosight.ai Synthetic strategies for medium-sized nitrogen-containing heterocycles like benzazecines are an active area of research due to their occurrence in various alkaloids and potential biological activities. nih.gov
Strategic Approaches to the Core Structure of this compound
Approaches to synthesizing the benzazecine core structure of this compound often involve constructing the 10-membered ring system. One strategy reported for the synthesis of benzazecines involves tandem reactions of 1-phenylethynyl-1-methyl(benzyl)-1,2,3,4-tetrahydroisoquinolines with activated alkynes in trifluoroethanol. rsc.orgresearchgate.netcolab.ws This method has been shown to produce benzazecines with an allene (B1206475) fragment in high yields. rsc.orgresearchgate.netcolab.ws Another study explored transformations of 1-methoxymethylethynyl substituted isoquinolines triggered by terminal alkynes in alcohols to synthesize new 3-benzazecine-containing compounds. nih.gov Biomimetic synthesis, which emulates biogenetic processes, is another strategy employed in the synthesis of complex natural products, including those with core cyclic structures. engineering.org.cnnih.gov This approach can provide efficient synthetic routes from simple precursors. engineering.org.cnnih.gov
Stereoselective and Regioselective Synthesis of Analogues
The synthesis of this compound analogues often requires control over stereochemistry and regiochemistry to obtain specific isomers with desired properties. Stereoselective reactions favor the formation of one stereoisomer over others, while regioselective reactions favor the formation of one constitutional isomer. masterorganicchemistry.comucalgary.ca Developing methods with broader applicability for the synthesis of medium-sized heterocycles is important for drug discovery and structure-activity relationship studies. nih.gov Strategies for stereoselective and regioselective synthesis of heterocycles have been developed, including those involving copper-catalyzed alkene difunctionalization reactions. nih.govnih.gov These methods can enable the stereoselective addition of amine derivatives and alcohols onto alkenes to yield saturated nitrogen and oxygen heterocycles. nih.gov
Development of this compound-Based Fluorescent Probes via Synthetic Derivatization
Synthetic derivatization of compounds like this compound can lead to the development of valuable tools for biological research, such as fluorescent probes. Fluorescent probes are widely used in various biological applications, including imaging and studying biological processes. sioc-journal.cnfrontiersin.orgrsc.orgnih.govchemrxiv.org The development of this compound-based fluorescent probes would involve chemically modifying the this compound structure by attaching a fluorophore. This could potentially allow researchers to visualize and study the localization, metabolism, or interactions of this compound or related compounds within biological systems. For example, fluorescent probes have been developed based on other scaffolds for applications like detecting amyloid fibrils or studying bacterial cell wall synthesis. rsc.orgnih.govbiosynth.comnih.gov The synthesis of such probes requires careful chemical strategies to ensure the fluorescent properties are maintained and the probe retains the desired biological activity or targeting.
Molecular Interactions and Biological Mechanisms of Muramine
Mechanisms of Action as a Fluorescent Probe in Bacterial Systems
Muramine functions as a biochemical tool specifically developed for investigating the synthesis and remodeling of peptidoglycan in the cell walls of Gram-positive bacteria. biosynth.com It is a synthetic compound structurally related to the components of bacterial peptidoglycan, designed to target the enzymatic pathways involved in cell wall assembly. biosynth.com Its utility as a fluorescent probe allows for detailed visualization and analysis of these dynamic processes in live bacterial cells. biosynth.comtocris.com
Visualization and Analysis of Peptidoglycan Biosynthesis and Turnover
This compound enables researchers to visualize and analyze peptidoglycan biosynthesis and turnover. biosynth.com By incorporating into newly synthesized peptidoglycan, the fluorescent signal of this compound allows for the observation of where and when new cell wall material is being added. This is crucial for understanding the spatial and temporal patterns of peptidoglycan insertion and modification. biosynth.com Advanced imaging techniques, such as superresolution Structured Illumination Microscopy (SIM), have been used to visualize fluorescent signals from muramic acid derivatives, often observed at the septal division ring of bacterial cells, indicating their utilization by bacterial peptidoglycan biosynthetic enzymes. nih.gov
Utility in Understanding Bacterial Cell Wall Growth and Remodeling
The primary application of this compound lies in microbiological research focused on understanding the dynamics of bacterial cell wall growth and remodeling. biosynth.com Peptidoglycan, the main component of the bacterial cell wall, is a dynamic heteropolymer that undergoes constant remodeling during growth and division. frontiersin.orgbiorxiv.org this compound's ability to integrate into this structure provides a way to study how the cell wall is built and modified, processes critical for maintaining cell shape and integrity and counteracting osmotic pressure. frontiersin.orgbiorxiv.org Enzymes that hydrolyze peptidoglycan are essential for these processes, and their regulation is vital to prevent damage to the cell wall matrix. anl.gov
Contributions to Elucidating Mechanisms of Antibiotic Resistance
This compound's application extends to contributing to the understanding of mechanisms of antibiotic resistance. biosynth.com Many antibiotics target bacterial cell wall synthesis. By visualizing how bacteria build and remodel their cell walls using probes like this compound, researchers can gain insights into how resistance might arise, for example, through alterations in peptidoglycan synthesis or turnover pathways. Understanding the dynamics of peptidoglycan insertion and modification in live bacterial cells is critical for elucidating the effects of antimicrobial agents. biosynth.com
Application in Studying the Effects of Antimicrobial Agents
This compound is utilized in studying the effects of antimicrobial agents. biosynth.com By observing how bacterial cell wall synthesis and remodeling are affected in the presence of antimicrobial compounds, researchers can determine the mechanism of action of these agents and assess their efficacy. biosynth.com This type of analysis is critical for the broader field of developing novel antibiotic therapies. biosynth.com Fluorescent probes, in general, are valuable tools for advancing bacterial research and antibiotic design. tocris.com
Molecular Interactions and Investigated Biological Activities of this compound as an Alkaloid
This compound is classified as a dibenzazecine alkaloid. nih.gov Alkaloids are a diverse group of naturally occurring compounds known for a wide range of pharmacological activities and complex chemical structures. mdpi.comijrpr.commdpi.com this compound has been reported in plants such as Corydalis pallida and Papaver nudicaule. nih.gov
While the search results primarily highlight this compound's use as a fluorescent probe derived from peptidoglycan components, its classification as an alkaloid suggests potential for other biological activities characteristic of this compound class. Alkaloids, in general, exhibit diverse biological activities including anti-tumor, anti-fungal, anti-viral, anti-malarial, anti-inflammatory, and antibacterial properties. mdpi.comijrpr.commdpi.comrsc.orgnih.gov Molecular docking studies on various alkaloids have explored their interactions with target proteins, providing insights into potential binding modes and affinities relevant to drug discovery. unpatti.ac.idjcdr.netmdpi.com These interactions often involve hydrogen bonds and hydrophobic interactions with amino acid residues in the binding domain of proteins. unpatti.ac.idmdpi.com
However, specific detailed research findings on the molecular interactions and a broad spectrum of investigated biological activities of this compound specifically as an alkaloid, beyond its role as a peptidoglycan-related probe, were not extensively detailed in the provided search results. The information primarily focuses on its synthetic use as a tool for studying bacterial cell walls, drawing on its structural relationship to muramic acid, a key component of peptidoglycan. biosynth.comwikipedia.orgnih.gov
Modulation of Neuronal Excitability
Information specifically describing the modulation of neuronal excitability by this compound was not found in the conducted search. Research on the biological activities of plants containing this compound may suggest potential neuropharmacological effects, but direct evidence and mechanistic details regarding this compound's impact on neuronal excitability were not available in the provided search results.
Non-Covalent Interactions with Biomolecules (e.g., Oligodeoxynucleotides)
Specific studies characterizing the non-covalent interactions of this compound with biomolecules, such as oligodeoxynucleotides, were not identified in the search results. General principles of non-covalent interactions, including hydrogen bonding, hydrophobic forces, and electrostatic interactions, are fundamental to the binding of small molecules with biomacromolecules like proteins and nucleic acids. wikipedia.orgnih.govrsc.orgrsc.org However, the particular non-covalent interaction profile of this compound with specific biomolecules, including oligodeoxynucleotides, was not detailed in the retrieved literature.
Characterization of Protein-Ligand and Protein-Protein Interactions
Detailed characterization of protein-ligand and protein-protein interactions specifically involving this compound was not found in the search results. Understanding these interactions is crucial for elucidating the biological functions and potential therapeutic applications of any compound. wikipedia.orgnih.govnih.govmdpi.comuni-leipzig.de While this compound is an alkaloid that could potentially interact with various proteins as a ligand, specific studies identifying and characterizing such interactions for this compound were not available in the provided information.
Advanced Analytical and Bioanalytical Methodologies for Muramine Research
Chromatographic Techniques for Separation, Identification, and Quantification
Chromatographic techniques are fundamental for separating Muramine from other compounds present in plant extracts or biological samples based on differential interactions with a stationary and mobile phase. metwarebio.comnih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High Performance Liquid Chromatography (UHPLC), are widely used for the analysis of complex mixtures. researchgate.netopenaccessjournals.com While general applications of HPLC for separating various compounds are well-documented nih.govopenaccessjournals.com, UHPLC has been specifically employed in the analysis of plant extracts containing this compound, often coupled with mass spectrometry for enhanced identification and characterization nih.govsemanticscholar.orgresearchgate.net. The high resolution and sensitivity offered by UHPLC are advantageous for separating this compound from structurally similar alkaloids and other matrix components in complex samples. researchgate.net
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, typically applied to volatile or semi-volatile compounds. While GC alone is less commonly reported for the analysis of relatively non-volatile alkaloids like this compound, it is a key component of the hyphenated technique GC-MS, which has been mentioned in the context of this compound analysis. nih.gov For GC analysis of certain compounds, derivatization steps may be required to increase volatility and improve peak shape and detection. sigmaaldrich.com
Hyphenated Techniques for Enhanced Analysis
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing more comprehensive analysis of complex samples containing this compound. measurlabs.com
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are indispensable tools for the identification and quantification of this compound in various matrices. LC-MS couples the separation efficiency of LC with the mass analysis of MS, allowing for the determination of the molecular weight of this compound and other co-eluting compounds. measurlabs.com LC-MS/MS, which involves further fragmentation of selected ions, provides more specific structural information, enabling confident identification and quantification of this compound even in complex samples where interfering substances may be present. nih.govshodex.comresearchgate.netphenomenex.com LC-MS-MS analysis has been used in the isolation and identification of alkaloids, including this compound, from Corydalis decumbens. dp.tech High-resolution mass spectrometry (LC-HRMS), a type of LC-MS, has also been utilized for alkaloid profiling, including this compound, in Papaver nudicaule. semanticscholar.orgdntb.gov.ua
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection and identification power of MS. This technique is suitable for the analysis of volatile and semi-volatile compounds. GC-MS has been applied in the analysis of this compound. nih.gov The mass spectrum obtained from GC-MS provides characteristic fragmentation patterns that aid in the identification of this compound. nih.gov While GC-MS can be used for quantitative determination, factors like trace concentration and baseline disturbances may sometimes lead researchers to prefer GC-MS/MS for certain analyses. nih.govresearchgate.netresearchgate.net
UHPLC–Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS)
UHPLC–Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a powerful hyphenated technique offering high resolution, mass accuracy, and sensitivity, making it particularly useful for the qualitative and semi-quantitative analysis of complex mixtures containing this compound. researchgate.netchromatographyonline.com This technique combines the rapid separation of UHPLC with the accurate mass measurements and fragmentation capabilities of Q-TOF-MS. UHPLC-Q-TOF-MS has been successfully employed for the identification of alkaloids, including this compound, in plant extracts such as those from Macleaya microcarpa and Papaver nudicaule. nih.govsemanticscholar.orgresearchgate.netdntb.gov.ua The high mass accuracy allows for the determination of elemental composition, and the fragmentation patterns obtained from Q-TOF-MS provide valuable structural information for the identification of this compound and other compounds. researchgate.netresearchgate.net
Detailed research findings utilizing UHPLC-Q-TOF-MS for the analysis of alkaloids from Macleaya microcarpa have identified this compound based on its retention time, observed mass, molecular formula, and characteristic fragment ions. The table below presents representative data for this compound obtained using this technique. researchgate.net
| Peak No. | Retention Time (min) | Theoretical Mass (m/z) | Molecular Formula | Error (ppm) | Observed Mass (m/z) | Fragment Ions of MS (m/z) | Identified Compound |
| 3 | 5.564 | 386.1962 | C₂₂H₂₇NO₅ | -3.64 | 386.1976 | 222 (91), 386 (100) | This compound |
Note: Data extracted from a study on alkaloids from Macleaya microcarpa using UHPLC-Q-TOF-MS. researchgate.net
GC-MS analysis of this compound has also provided spectral information, including major m/z values. nih.gov
| Spectral Information (GC-MS) | Value |
| m/z Top Peak | 164 |
| m/z 2nd Highest | 179 |
| m/z 3rd Highest | 149 |
Note: Data extracted from a PubChem entry for this compound, referencing GC-MS data. nih.gov
These analytical methodologies are crucial for the comprehensive study of this compound, enabling its detection, quantification, and structural elucidation in various research contexts.
Spectroscopic Methods in Quantitative and Qualitative Analysis
Spectroscopic methods play a pivotal role in both the qualitative identification and quantitative determination of chemical compounds, including alkaloids like this compound. rjptonline.orgrjptonline.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide valuable information about the structure and purity of a compound. nih.govrsc.orgnd.edu
NMR spectroscopy, in particular, is a powerful tool for structure elucidation, offering detailed insights into the connectivity and spatial arrangement of atoms within a molecule. nd.eduhyphadiscovery.comwiley.com Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques like COSY, HSQC, HMBC, and NOESY, allows for the assignment of signals to specific nuclei and the determination of through-bond and through-space correlations. nd.eduhyphadiscovery.comwiley.com this compound's structure has been elucidated using ¹H and ¹³C NMR spectroscopy. rsc.org
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. nih.govrsc.orgresearchgate.net Techniques such as GC-MS are used in the analysis of compounds like this compound. nih.gov
IR spectroscopy can provide information about the functional groups present in a molecule. nih.govrsc.org For instance, IR spectra can confirm the presence of carbonyl groups or indicate the absence of certain functionalities like ethynyl (B1212043) stretching bands in related azecine derivatives. rsc.org
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is an established spectroscopic method used for the precise determination of the concentration or purity of a substance. mestrelab.comox.ac.ukemerypharma.commdpi.com Unlike many other quantitative techniques, qNMR is based on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. mestrelab.comemerypharma.comfujifilm.com This direct proportionality eliminates the need for compound-specific response factors, which are often required in methods like UV spectrophotometry or chromatography with certain detectors. mestrelab.com
qNMR can be applied for both relative and absolute quantification. ox.ac.ukfujifilm.com Relative quantification involves comparing the integrals of different signals within the same spectrum to determine the ratios of different components in a mixture or to verify the number of nuclei for structural confirmation. ox.ac.ukfujifilm.com Absolute quantification, on the other hand, involves comparing the integral of an analyte signal to that of a certified internal or external standard of known concentration or purity. ox.ac.ukmdpi.comfujifilm.com This allows for the determination of the absolute concentration or purity of the analyte. ox.ac.ukmdpi.comfujifilm.com
For accurate qNMR analysis, careful sample preparation and optimization of data acquisition and processing parameters are essential. mestrelab.comox.ac.ukemerypharma.commdpi.com The sample must be completely dissolved in a deuterated solvent, and the concentration should be sufficient to achieve a good signal-to-noise ratio. mestrelab.comox.ac.uk Non-overlapping peaks for the analyte and the standard are crucial for accurate integration. emerypharma.com While ¹H NMR is the most common nucleus used for qNMR due to its high natural abundance and sensitivity, other NMR-active nuclei like ¹⁹F or ³¹P can also be employed, particularly for compounds lacking suitable ¹H signals or in complex mixtures where ¹H signals overlap. mestrelab.comemerypharma.com
qNMR has found widespread applications, including the accurate determination of purity levels of active pharmaceutical ingredients (APIs), quantification of natural products, and analysis in forensic science and food science. mestrelab.comemerypharma.com Its use as a purity determination method has been adopted in pharmacopeial standards. mdpi.com
Emerging Analytical Approaches in Chemical Biology
Chemical biology is an interdisciplinary field that utilizes chemical principles and techniques to study and manipulate biological systems. wiley.comunimelb.edu.au Emerging analytical approaches in this field are continuously being developed to provide deeper insights into biological processes at the molecular level. wiley.comhku.hk These approaches often involve the development and application of novel chemical probes, advanced spectroscopic and microscopic techniques, and hyphenated methods. hku.hkunimelb.edu.au
For studying compounds like this compound in a biological context, emerging analytical approaches in chemical biology can be employed to investigate its interactions with biomolecules, its cellular localization, and its metabolic fate. While specific studies on this compound using these cutting-edge techniques were not extensively detailed in the search results, the general principles of emerging analytical approaches in chemical biology are highly relevant.
Techniques such as advanced microscopy and imaging techniques allow for the visualization of molecules and cellular structures with high resolution, and can be coupled with fluorescent probes or labels to track specific compounds or processes within live cells. biosynth.comhku.hk For instance, fluorescent probes derived from structural components of bacterial peptidoglycan, conceptually similar to this compound's structural relation to dibenzazecine alkaloids and its reported use as a biochemical tool for studying peptidoglycan synthesis, can be used to visualize bacterial cell wall assembly and remodeling. biosynth.com
Hyphenated techniques, which combine separation methods with spectroscopic detection, continue to evolve, offering enhanced sensitivity and selectivity for the analysis of complex biological samples. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS), including tandem MS (MSⁿ), is a powerful technique for the separation, identification, and quantification of compounds and their metabolites in biological matrices. researchgate.netfrontiersin.orgresearchgate.net This is particularly useful for analyzing natural products and their transformations in biological systems. researchgate.netfrontiersin.org
Molecular networking, a mass spectrometry-based approach, is an emerging technique used to organize and visualize complex sets of MS/MS data, facilitating the identification of known compounds and the discovery of new, structurally related metabolites within complex biological extracts. researchgate.netebi.ac.uk This approach has been applied to the analysis of isoquinoline (B145761) alkaloids in Papaver species, where this compound has been reported. ebi.ac.uk
Furthermore, the integration of analytical data with computational approaches, such as machine learning, is an emerging trend in chemical biology for tasks like structure elucidation from spectroscopic data and the prediction of biological activities. nih.govrsc.org
These emerging analytical approaches, by providing increased sensitivity, specificity, and the ability to analyze complex biological systems, are essential for advancing our understanding of the behavior and interactions of natural products like this compound in biological contexts.
Computational Chemistry and Molecular Modeling Studies of Muramine
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum Mechanical (QM) calculations are fundamental computational methods that use the principles of quantum mechanics to determine the electronic structure of atoms and molecules. northwestern.edumpg.de These calculations can provide insights into the distribution of electrons within a molecule, which is directly related to its chemical reactivity and physical properties. northwestern.eduepfl.ch QM methods are capable of providing energetic landscapes relevant to chemical reactions. nih.govchemrxiv.org For Muramine, QM calculations could be employed to understand the electronic distribution across its complex ring system and functional groups, identifying potential sites for chemical reactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely applied quantum mechanical method used to calculate the electronic structures of atoms and molecules. nih.govwikipedia.org DFT is particularly popular due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. wikipedia.org In drug modeling research, DFT is applied to study detailed electronic properties of isolated molecules and can be used in synergy with other methodologies to study interactions. nih.gov DFT can provide chemical accuracy that might be difficult to achieve with simpler methods. nih.gov For this compound, DFT calculations could be used to determine its ground-state electronic structure, including molecular orbital energies and charge distributions. This information is valuable for predicting its behavior in various chemical environments and its potential interactions with other molecules. DFT can also be applied to elucidate molecular interaction mechanisms through quantum mechanical calculations. mdpi.comnih.govresearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, including QM approaches like DFT, are powerful tools for predicting spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts. mpg.denih.govmdpi.com Accurate prediction of NMR shifts can supplement experimental data and aid in the structural elucidation and verification of organic compounds like this compound. spectroscopyasia.comresearchgate.net The chemical shift of a nucleus is highly sensitive to its local electronic environment, which can be calculated using quantum chemical methods. spectroscopyasia.comresearchgate.net While predicting 1H NMR shifts with high accuracy can be challenging due to their narrow spectral range, computational schemes are being developed and refined. mdpi.comspectroscopyasia.com For this compound, QM calculations could be used to predict its 1H and 13C NMR chemical shifts, which could then be compared with experimental spectra to confirm its structure and understand the electronic environment of different atoms within the molecule. researchgate.net Some studies have mentioned Quantum Chemistry Calculations in relation to the structure of this compound, hinting at the application of these methods. cdnsciencepub.comnih.gov
Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems by numerically integrating Newton's equations of motion. epfl.chresearchgate.net MD simulations provide insights into the dynamic nature of molecules, including their conformational flexibility and interactions over time. epfl.chresearchgate.net This is particularly important for understanding the behavior of molecules in biological environments. researchgate.netnih.gov
Investigating Ligand-Protein and Ligand-Nucleic Acid Interactions
MD simulations are widely used to study the interactions between small molecules (ligands) and biological macromolecules such as proteins and nucleic acids. nih.govnih.govmdpi.com These simulations can provide detailed information about the binding modes, stability of complexes, and the nature of interactions (e.g., hydrogen bonds, van der Waals forces) at an atomic level. nih.govmdpi.comresearchgate.net For this compound, MD simulations could be employed to investigate its potential interactions with target proteins or nucleic acids, if such targets are identified. These simulations could help to understand how this compound binds, the key residues involved in binding, and the stability of the resulting complex. mdpi.com While the search results did not provide specific examples of this compound interacting with particular proteins or nucleic acids, the methodology is well-established for studying such interactions. nih.govnih.govbioexcel.eu
Analyzing Conformational Landscapes of this compound
The conformational landscape of a molecule describes the range of possible three-dimensional structures it can adopt and the relative energies of these conformations. MD simulations are a powerful tool for exploring the conformational space of molecules and mapping their conformational landscapes. chemrxiv.orgmdpi.comnih.gov Understanding the conformational flexibility of this compound is crucial as its biological activity and interactions can be dependent on its shape. MD simulations could be used to sample different conformations of this compound in various environments (e.g., in solution, bound to a target) to understand its dynamic behavior and identify energetically favorable conformers. biorxiv.orgelifesciences.org While detailed conformational analysis of this compound using MD was not found in the immediate search results, the technique is routinely applied to study the conformational dynamics of complex molecules. rsc.orgnih.govfrontiersin.org
Molecular Docking and Ligand-Based Virtual Screening
Prediction of Binding Sites and Modes with Target Biomolecules
The prediction of how a small molecule like this compound might interact with biological targets, such as proteins or enzymes, is a crucial aspect of understanding its potential biological role. Computational techniques, including molecular docking and molecular dynamics simulations, are widely used for this purpose. These methods aim to predict the preferred binding sites on a target biomolecule and the specific orientation (binding mode) of the ligand within that site. While these techniques are broadly applied in the study of natural products and potential drug candidates, detailed research specifically on the prediction of binding sites and modes of this compound with target biomolecules was not prominently found in the consulted literature.
Generally, molecular docking algorithms explore various possible binding poses of a ligand within a protein's binding pocket and score them based on predicted binding affinity. Molecular dynamics simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic view of the interaction and helping to refine binding poses and affinities. ebsco.comwikipedia.org The identification of binding sites can involve methods like blind docking or targeted docking if a putative binding site is known. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or other properties. wikipedia.orgresearchgate.net The fundamental principle behind QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. researchgate.net By developing mathematical models that relate these molecular descriptors to observed activities, QSAR models can be used to predict the properties of new, untested compounds. wikipedia.orgresearchgate.net
QSAR studies typically involve assembling a dataset of compounds with known structures and measured biological activities, calculating molecular descriptors that capture various aspects of their chemical structure and properties, and then using statistical or machine learning methods to build a predictive model. wikipedia.orgnih.gov These models can help in identifying the key structural features that influence activity and guide the design of new compounds with improved properties. wikipedia.org
Development of Predictive Models for this compound and its Analogues
While QSAR studies are a common approach in natural product research and drug discovery, detailed information on the development of specific predictive models focusing solely on this compound and its analogues was not extensively available in the reviewed literature. However, this compound has been mentioned in the context of QSAR studies related to plant growth regulating effects. dp.tech Additionally, this compound was included in a list of health-promoting substances found in plants where QSAR in environmental research was cited in a broader context. arxiv.orgbiorxiv.org These mentions suggest that some QSAR investigations involving this compound may exist, particularly concerning its effects in plants or its potential biological activities as a natural product. However, the specific details of the developed models, the descriptors used, or the predictive performance were not readily found.
Application of Machine Learning and Artificial Intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being applied across various fields of chemistry and drug discovery, including structural elucidation and property prediction. nih.govmdpi.comrsc.org These techniques can analyze large datasets to identify complex patterns and build predictive models that can accelerate research processes. nih.goveeer.orgcecam.org
In chemistry, AI and ML are used for tasks such as predicting reaction outcomes, designing new molecules, predicting molecular properties, and interpreting spectroscopic data. mdpi.comeeer.orgroyce.ac.ukresearchgate.netyoutube.com The ability of AI to learn from data and generalize to new examples makes it a powerful tool for tackling complex chemical problems. rsc.orgarxiv.org
AI-Aided Structural Elucidation from Spectroscopic Data
Predictive Modeling for Chemical Biological Properties
AI and ML are widely used for predictive modeling of chemical and biological properties of molecules. mdpi.comeeer.orgcecam.orgyoutube.com This includes predicting various properties relevant to drug discovery and development, such as biological activity, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity. mdpi.comeeer.org By building models that learn from known data, AI can help prioritize compounds for experimental testing and guide the optimization of molecular structures for desired properties. eeer.orgcecam.org
Derivatives and Analogues of Muramine: Synthesis and Research Applications
Design and Synthesis of Novel Muramine Derivatives
The design and synthesis of novel this compound derivatives involve strategic modifications to the core chemical structure to influence their physical, chemical, and biological characteristics.
Structural Modification Strategies for Enhanced Properties
Structural modification is a fundamental approach in medicinal chemistry to improve the properties of a lead compound. This can involve adding, deleting, or replacing specific functional groups to alter factors such as solubility, potency, selectivity, and metabolic stability. areeo.ac.irbiomedres.us For this compound derivatives, strategies may focus on modifying the dibenzazecine ring system, the methoxy (B1213986) groups, or the N-methyl group. These modifications can aim to enhance interactions with biological targets, improve pharmacokinetic profiles, or introduce new functionalities, such as fluorescent tags. areeo.ac.irbiomedres.us The synthesis of novel derivatives often employs various chemical reactions and methodologies to achieve the desired structural changes. mdpi.comeurekaselect.comarkat-usa.org
Exploration of Structure-Activity Relationships (SAR) of this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how changes in the chemical structure of this compound analogues affect their biological activity. drugdesign.orgwikipedia.org By synthesizing a series of analogues with systematic structural variations and evaluating their biological effects, researchers can identify the key structural features responsible for a particular activity. drugdesign.orgwikipedia.org This information guides the design of more potent and selective compounds. drugdesign.orgwikipedia.org While specific SAR data for this compound as a dibenzazecine alkaloid in various biological contexts is an active area of investigation, related SAR studies on other alkaloid analogues and compounds targeting bacterial cell wall synthesis (given this compound's structural relation to muramic acid, a component of peptidoglycan wikipedia.org) provide insights into potential modification sites and their impact on activity. nih.govnih.govnih.govnih.gov For instance, studies on muraymycin analogues, which are nucleoside antibiotics targeting bacterial cell wall synthesis, have shown that simplifying the complex natural product structure while retaining key pharmacophores can yield bioactive scaffolds. nih.gov
Applications of this compound Derivatives as Chemical Probes
This compound derivatives can serve as valuable chemical probes, which are small molecules used to selectively modulate the function of specific proteins or biological pathways to study their roles in living systems. nih.govpromega.com.aucaymanchem.com
Advanced Fluorescent Imaging Agents for Cellular Processes
Fluorescent this compound derivatives can be designed to act as imaging agents, allowing for the visualization and study of specific cellular processes. biosynth.commdpi.com By incorporating fluorescent tags into the this compound scaffold, researchers can track its localization and interaction with cellular components. This compound itself has been reported as a fluorescent probe that integrates into the bacterial cell wall, enabling visualization of cell wall biosynthesis and turnover in Gram-positive bacteria. biosynth.com This application is particularly valuable in microbiological research for understanding bacterial growth dynamics and mechanisms of antibiotic resistance. biosynth.com Advanced imaging techniques can then be employed to observe the spatial and temporal patterns of peptidoglycan insertion and modification in live bacterial cells. biosynth.com
Molecular Tools for Investigating Biological Pathways
Beyond imaging, this compound derivatives can function as molecular tools to investigate various biological pathways. nih.govbiosynth.compku.edu.cnresearchgate.net By selectively interacting with specific enzymes or proteins within a pathway, these derivatives can help elucidate the pathway's components, regulation, and function. nih.govpku.edu.cnresearchgate.net For example, if a this compound derivative is designed to inhibit a specific enzyme, its application can help researchers understand the enzyme's role in the broader biological context. nih.gov The use of chemical probes, including natural products and their derivatives, is a key strategy in chemical biology to dissect complex biological processes and identify potential therapeutic targets. nih.govnih.govnih.gov
Chemoenzymatic Synthesis and Biotransformation of this compound Analogues
Chemoenzymatic synthesis combines the strengths of chemical and enzymatic methods to synthesize complex molecules like this compound analogues. This approach can offer advantages such as improved efficiency, stereoselectivity, and reduced environmental impact compared to purely chemical synthesis. nih.govmonash.edubeilstein-journals.orgmdpi.com Enzymes can be used to catalyze specific steps in the synthesis pathway, particularly for introducing chirality or performing reactions that are challenging to achieve chemically. monash.edubeilstein-journals.orgmdpi.com Biotransformation, on the other hand, involves using biological systems, such as enzymes or microorganisms, to modify existing this compound analogues. This can be a method for generating new derivatives or for studying the metabolic fate of these compounds. researchgate.net While specific details on the chemoenzymatic synthesis or biotransformation of this compound alkaloids are less widely documented compared to other classes of compounds, the general principles of using enzymes in the synthesis and modification of complex natural product analogues are applicable. nih.govmonash.edubeilstein-journals.orgmdpi.com Research in this area often focuses on identifying and engineering enzymes capable of catalyzing specific reactions relevant to the this compound structure.
Advanced Research Applications and Future Directions for Muramine Studies
Muramine as a Critical Biochemical Tool in Microbiological Research
This compound has been recognized as a valuable biochemical tool, particularly in the study of bacterial physiology and the development of strategies against antimicrobial resistance. biosynth.com Its synthetic derivative has been developed as a fluorescent probe to investigate peptidoglycan synthesis in Gram-positive bacteria. biosynth.com
Advancing the Understanding of Bacterial Physiology
This compound's utility in microbiological research stems from its ability to integrate into bacterial cell walls, specifically targeting enzymatic pathways involved in cell wall assembly. biosynth.com By functioning as a fluorescent probe, this compound allows for detailed visualization and analysis of the dynamics of bacterial cell wall growth and turnover using advanced imaging techniques. biosynth.com This provides critical insights into the spatial and temporal patterns of peptidoglycan insertion and modification in live bacterial cells. biosynth.com Understanding these processes is fundamental to comprehending bacterial physiology. e-bookshelf.de
Contributing to the Development of Novel Antimicrobial Strategies
The detailed study of bacterial cell wall biology facilitated by tools like this compound is invaluable for scientists working to combat bacterial pathogens and enhance the understanding of bacterial physiology. biosynth.com By elucidating the mechanisms of bacterial cell wall growth, this compound research contributes to understanding the effects of antimicrobial agents and the development of novel antibiotic therapies. biosynth.commdpi.comfrontiersin.orgmdpi.com Research into antimicrobial resistance mechanisms, such as target site modifications and decreased influx, is crucial for developing effective treatment strategies. frontiersin.org
Integration of this compound Research with Multi-Omics Approaches in Systems Biology
Multi-omics approaches, which integrate data from various "omics" technologies such as genomics, transcriptomics, proteomics, and metabolomics, provide a holistic understanding of complex biological systems. azolifesciences.comnih.gov Integrating this compound research with multi-omics could offer deeper insights into its interactions within biological systems at multiple molecular levels. For instance, studying the effects of this compound on bacterial cells using transcriptomics and proteomics could reveal how its presence influences gene expression and protein synthesis, complementing observations of cell wall modifications. azolifesciences.com Metabolomics could further elucidate changes in bacterial metabolic pathways in response to this compound. azolifesciences.comnih.gov This integrated approach allows researchers to uncover complex biological interactions and gain a more comprehensive view of how this compound impacts cellular processes within the framework of systems biology. azolifesciences.comnih.govfrontiersin.org
Emerging Technologies and Methodologies in this compound-Focused Research
Emerging technologies and methodologies are continuously transforming research across scientific fields, including microbiology and chemical biology. merltech.orgutk.edujotse.orged.govjotse.org In the context of this compound research, advancements in areas such as advanced imaging techniques, as mentioned in relation to its use as a fluorescent probe, are crucial for visualizing its localization and effects within bacterial cells. biosynth.com Furthermore, computational methods, including bioinformatics tools for analyzing large biological datasets and molecular modeling, can play a significant role in predicting this compound's interactions with biological targets and designing novel derivatives or probes. mdpi.com The integration of artificial intelligence and machine learning could aid in processing and interpreting complex multi-omics data generated in studies involving this compound, potentially identifying subtle patterns and relationships that traditional methods might miss. frontiersin.orgutk.edu Techniques in molecular microbiology, such as those involving genetic manipulation and biochemical characterization of biomolecules, would also be essential for dissecting the specific pathways and targets influenced by this compound. civis.eumdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
